molecular formula C14H11NO4S B1194246 N-(6-Oxo-6H-benzo(c)chromen-2-yl)methanesulfonamide CAS No. 7155-03-5

N-(6-Oxo-6H-benzo(c)chromen-2-yl)methanesulfonamide

Cat. No. B1194246
CAS RN: 7155-03-5
M. Wt: 289.31 g/mol
InChI Key: GYWNNCXXIZAQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Oxo-6H-dibenzo[b,d]pyran-2-yl)methanesulfonamide is a member of coumarins.

Scientific Research Applications

Synthesis Techniques

  • Catalyst-free Synthesis in Aqueous Media : A novel catalyst-free synthesis method for various substituted 6H-benzo[c]chromenes, including derivatives similar to N-(6-Oxo-6H-benzo(c)chromen-2-yl)methanesulfonamide, was developed. This method features intramolecular Diels–Alder reactions in aqueous media under microwave irradiation, presenting an environmentally friendly approach (He et al., 2012).

  • Vicarious Nucleophilic Substitutions of Hydrogen : This study demonstrates the use of a related compound in vicarious nucleophilic substitution reactions, an essential process in organic synthesis. The orientation of the substitution was found to be exclusively para, indicating potential for selective chemical reactions (Lemek et al., 2008).

Biological Applications

  • Fluorescent Probes for Metal Ions : A water-soluble fluorescent probe for Fe3+ was developed using a sodium salt of a similar compound. This probe showed high selectivity and a significant 'turn-off' response to Fe3+, demonstrating its potential for detecting metal ions in biological systems (Shi & Zhang, 2020).

  • Antibacterial Effects : Research on derivatives of 4-hydroxy-chromen-2-one, a structurally similar compound, indicated significant antibacterial activity. This suggests potential for developing new antibacterial agents using related compounds (Behrami & Dobroshi, 2019).

  • Cytotoxic Activity in Complexes with Metals : Neodymium (III) complexes with bis-coumarins, closely related to the compound , showed cytotoxic activity against various cancer cell lines, indicating a potential avenue for cancer treatment research (Kostova et al., 2004).

properties

CAS RN

7155-03-5

Product Name

N-(6-Oxo-6H-benzo(c)chromen-2-yl)methanesulfonamide

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

N-(6-oxobenzo[c]chromen-2-yl)methanesulfonamide

InChI

InChI=1S/C14H11NO4S/c1-20(17,18)15-9-6-7-13-12(8-9)10-4-2-3-5-11(10)14(16)19-13/h2-8,15H,1H3

InChI Key

GYWNNCXXIZAQAK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC(=O)C3=CC=CC=C32

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC(=O)C3=CC=CC=C32

Other CAS RN

7155-03-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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